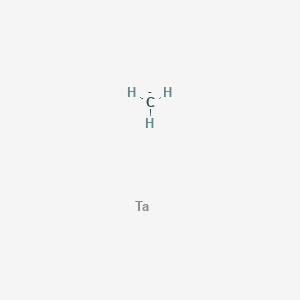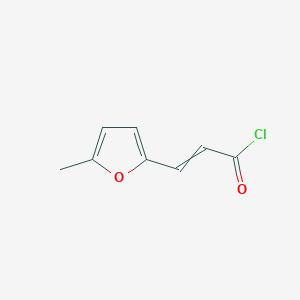
Tantalum(1+) methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum(1+) methanide is a chemical compound consisting of a tantalum ion with a +1 charge and a methanide ion (CH₃⁻). Tantalum is a transition metal known for its high melting point, corrosion resistance, and ability to form stable compounds with various elements. Methanide, on the other hand, is a carbon-based anion derived from methane (CH₄) by removing one hydrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(1+) methanide typically involves the reaction of tantalum metal with methane under specific conditions. One common method is the reaction of tantalum with methane in the presence of a catalyst at high temperatures. This process can be represented by the following equation:
Ta+CH4→TaCH3++H2
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD). These methods allow for the controlled deposition of tantalum methanide on various substrates, making it suitable for applications in microelectronics and other high-tech industries.
Analyse Chemischer Reaktionen
Types of Reactions
Tantalum(1+) methanide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen to form tantalum oxides.
Reduction: Reaction with reducing agents to form lower oxidation state compounds.
Substitution: Replacement of the methanide group with other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reactions with halogens or other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Tantalum oxides (e.g., Ta₂O₅).
Reduction: Lower oxidation state tantalum compounds.
Substitution: Various tantalum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tantalum(1+) methanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tantalum compounds.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its use in radiotherapy sensitization, enhancing the effectiveness of radiation treatments.
Industry: Utilized in the production of microelectronic devices, coatings, and other high-tech applications.
Wirkmechanismus
The mechanism of action of Tantalum(1+) methanide involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in radiotherapy sensitization, tantalum methanide nanoparticles enhance the absorption of radiation, leading to increased damage to cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tantalum carbide (TaC): Known for its hardness and used in cutting tools.
Tantalum nitride (TaN): Used as a thin film insulator in microelectronics.
Niobium methanide (NbCH₃⁺): Similar in structure and properties to Tantalum(1+) methanide.
Uniqueness
This compound is unique due to its specific combination of tantalum and methanide ions, which imparts distinct chemical and physical properties. Its high stability and reactivity make it suitable for a wide range of applications, from industrial processes to advanced scientific research.
Eigenschaften
Molekularformel |
CH3Ta- |
|---|---|
Molekulargewicht |
195.982 g/mol |
IUPAC-Name |
carbanide;tantalum |
InChI |
InChI=1S/CH3.Ta/h1H3;/q-1; |
InChI-Schlüssel |
SUALLTDPILIPNG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)

![5-Methyl-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12450648.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)
![(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12450655.png)

![6-Amino-4-(2,3-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12450680.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
